molecular formula C18H16N2O4 B5722716 N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide

N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide

Cat. No. B5722716
M. Wt: 324.3 g/mol
InChI Key: KTUJSCRLNIPPTM-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.

Mechanism Of Action

N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide acts as an inhibitor of the reuptake of anandamide, which is an endocannabinoid that is involved in the regulation of pain sensation. By inhibiting the reuptake of anandamide, N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide increases the levels of this endocannabinoid in the body, leading to a reduction in pain sensation. Additionally, N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential in the treatment of various neurological disorders.

Biochemical And Physiological Effects

N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the reuptake of anandamide, leading to an increase in the levels of this endocannabinoid in the body. This increase in anandamide levels has been shown to reduce pain sensation and inflammation. Additionally, N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.

Advantages And Limitations For Lab Experiments

N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide has a number of advantages for lab experiments. This compound is relatively easy to synthesize and purify, which makes it readily available for use in research. Additionally, N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide has been extensively studied, and its mechanism of action and physiological effects are well understood. However, there are also some limitations to the use of N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide in lab experiments. This compound can be difficult to work with due to its low solubility in water, which may limit its use in certain experiments. Additionally, the effects of N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide can be complex and may vary depending on the experimental conditions, which can make it challenging to interpret the results of experiments.

Future Directions

There are a number of future directions for the study of N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide. One area of research that is currently being explored is the potential therapeutic applications of this compound in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the development of new compounds that are structurally similar to N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide, which may have improved therapeutic properties. Finally, there is a need for further research into the mechanism of action of N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide, as well as its interactions with other compounds and physiological systems in the body.

Synthesis Methods

The synthesis of N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide involves the reaction of 4-acetamido-2-methoxybenzoic acid with 2-aminophenol in the presence of a catalyst. This reaction results in the formation of N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide, which can be purified through various methods such as recrystallization or column chromatography.

Scientific Research Applications

N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the field of pain management. Studies have shown that N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide acts as an inhibitor of the reuptake of the endocannabinoid anandamide, which is involved in the regulation of pain sensation. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders.

properties

IUPAC Name

N-(4-acetamido-2-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11(21)19-13-7-8-14(16(10-13)23-2)20-18(22)17-9-12-5-3-4-6-15(12)24-17/h3-10H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUJSCRLNIPPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203553
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Benzofuran-2-carboxylic acid (4-acetylamino-2-methoxy-phenyl)-amide

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